molecular formula C17H17ClN2O4S B2904519 5-chloro-2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922061-95-8

5-chloro-2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide

Katalognummer: B2904519
CAS-Nummer: 922061-95-8
Molekulargewicht: 380.84
InChI-Schlüssel: FYBXWVYQLXNBLK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound, characterized by a sulfonamide group linked to a tetrahydrobenzo[f][1,4]oxazepin core, features a 5-chloro-2-methylbenzenesulfonamide moiety. Its structure includes a 4-methyl substituent on the oxazepin ring and a ketone group at position 5, which may influence conformational stability and biological interactions.

Eigenschaften

IUPAC Name

5-chloro-2-methyl-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4S/c1-11-3-4-12(18)9-16(11)25(22,23)19-13-5-6-15-14(10-13)17(21)20(2)7-8-24-15/h3-6,9-10,19H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYBXWVYQLXNBLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=C(C=C2)OCCN(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 5-chloro-2-methylbenzenesulfonyl chloride with 4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

5-chloro-2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

5-chloro-2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-chloro-2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Core Structural Analogues

(a) 2-Chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide (CAS 922006-77-7)
  • Key Differences : Lacks the 5-chloro and 2-methyl substituents on the benzenesulfonamide group.
  • Implications : The absence of these substituents may reduce steric hindrance and alter binding affinity in biological targets compared to the target compound .
(b) 5-Chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzenesulfonamide (CAS 921996-09-0)
  • Molecular Formula : C₂₀H₂₃ClN₂O₄S (MW 422.9) vs. the target compound’s estimated formula C₁₇H₁₆ClN₂O₄S (MW ~397.8).
  • Key Differences : Features a 5-ethyl-3,3-dimethyl substitution on the oxazepin ring, which increases hydrophobicity and molecular weight. The benzo[b]oxazepin isomer (vs. benzo[f]) may also affect spatial orientation .
Table 1: Comparative Data for Selected Analogues
Compound Core Structure Key Substituents Molecular Weight Melting Point (°C)
Target Compound Benzo[f][1,4]oxazepin 5-Cl, 2-Me (sulfonamide); 4-Me (oxazepin) ~397.8* N/A
CAS 921996-09-0 Benzo[b][1,4]oxazepin 5-Et, 3,3-diMe (oxazepin) 422.9 N/A
Compound 51 1,2,4-Triazin-3-yl 3-Fluorophenyl, 4-benzylthio N/A 266–268
Compound 53 1,2,4-Triazin-3-yl 4-Methoxyphenyl N/A 255–258

*Estimated based on molecular formula.

Research Findings and Implications

Substituent Effects on Physicochemical Properties

  • Chloro and Methyl Groups: The 5-chloro and 2-methyl groups on the benzenesulfonamide moiety likely enhance lipophilicity and metabolic stability compared to non-halogenated analogues .

Limitations in Available Data

  • Critical data gaps include melting points, solubility, and biological activity for the target compound. In contrast, triazine-based analogues () provide melting points but lack molecular weight or pharmacokinetic data .

Q & A

Q. What are the critical steps for synthesizing 5-chloro-2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, including sulfonamide coupling and cyclization. Key considerations include:

  • Temperature control : Reactions often require inert atmospheres (e.g., nitrogen) and precise temperature ranges (e.g., 0–60°C) to minimize side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DCM, DMSO) are preferred for sulfonamide formation, while aqueous/organic biphasic systems aid in purification .
  • Purification : Column chromatography or recrystallization is critical for isolating high-purity product. Analytical techniques (NMR, LC-MS) confirm structural integrity .

Q. How is the molecular structure of this compound characterized, and which spectroscopic methods are most effective?

Structural elucidation relies on:

  • NMR spectroscopy : 1H and 13C NMR identify substituent patterns (e.g., methyl, chloro groups) and confirm the benzo-fused oxazepine core .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • X-ray crystallography : For crystalline derivatives, this method resolves stereochemical ambiguities .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

Initial screening should focus on:

  • Enzyme inhibition assays : Target kinases (e.g., SYK) or proteases using fluorescence-based or radiometric assays .
  • Cell viability assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare to structurally similar compounds (see Table 1) .

Q. Table 1: Comparative Bioactivity of Analogous Compounds

Compound SubstituentsTarget Enzyme IC50 (nM)Cell Viability (IC50, μM)
5-Methyl-4-oxo-benzooxazepineSYK: 12025.3 (HeLa)
Trifluoromethyl-benzamide derivativeRIP1 kinase: 8518.7 (MCF-7)
This compoundPending validationPending
Data sourced from

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve discrepancies in reported biological activity across analogs?

SAR analysis should:

  • Vary substituents systematically : Compare chloro, methyl, and trifluoromethyl groups to assess their impact on target binding .
  • Use computational modeling : Molecular docking (e.g., AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with SYK kinase) .
  • Validate with mutagenesis : Engineer enzyme mutants to test predicted binding residues .

Q. What strategies address low solubility or bioavailability in preclinical testing?

  • Salt formation : Introduce counterions (e.g., sodium, hydrochloride) to enhance aqueous solubility .
  • Prodrug design : Mask sulfonamide groups with ester linkages to improve membrane permeability .
  • Nanoparticle encapsulation : Use liposomal carriers to enhance pharmacokinetic profiles .

Q. How can conflicting data on enzyme inhibition mechanisms be resolved?

  • Kinetic assays : Perform time-dependent inhibition studies to distinguish competitive vs. non-competitive binding .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity and entropy changes to clarify interaction thermodynamics .
  • Cross-validate with orthogonal assays : Combine fluorogenic substrates with SPR (surface plasmon resonance) for kinetic consistency .

Q. What experimental frameworks are recommended for studying off-target effects?

  • Broad-spectrum kinase profiling : Use panels (e.g., Eurofins KinaseProfiler) to assess selectivity across 100+ kinases .
  • Transcriptomics : RNA-seq identifies downstream pathway alterations (e.g., NF-κB, MAPK) in treated cell lines .
  • In vivo toxicity screens : Zebrafish or murine models evaluate acute toxicity and organ-specific effects .

Methodological Notes

  • Data interpretation : Always contextualize bioactivity results with physicochemical properties (e.g., LogP, polar surface area) to distinguish intrinsic activity from pharmacokinetic limitations .
  • Reproducibility : Document reaction conditions (e.g., solvent purity, catalyst batch) rigorously to mitigate variability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.